[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate
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Overview
Description
Polyethylene glycol 2000-dimyristoyl-sn-glycero-3-phosphoethanolamine (PEG2000-DMPE) is a conjugate of polyethylene glycol and dimyristoyl-sn-glycero-3-phosphoethanolamine. This compound is a phospholipid-polyethylene glycol conjugate that exhibits both hydrophilic and hydrophobic properties. PEG2000-DMPE is widely used in the formation of liposomes for drug delivery, gene transfection, and vaccine delivery due to its ability to improve the stability and circulation time of encapsulated drugs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PEG2000-DMPE involves the conjugation of polyethylene glycol with dimyristoyl-sn-glycero-3-phosphoethanolamine. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide or chloroform. The reaction conditions include maintaining the temperature at around 25°C and using a catalyst to facilitate the conjugation process .
Industrial Production Methods
In industrial settings, PEG2000-DMPE is produced using large-scale reactors where the reactants are mixed under controlled conditions. The reaction mixture is then purified using techniques such as chromatography to remove any unreacted starting materials and by-products. The final product is obtained as a solid or viscous liquid, depending on the molecular weight of the polyethylene glycol used .
Chemical Reactions Analysis
Types of Reactions
PEG2000-DMPE undergoes various chemical reactions, including:
Oxidation: The polyethylene glycol component can be oxidized under specific conditions.
Substitution: The phosphoethanolamine group can participate in substitution reactions with other chemical groups.
Common Reagents and Conditions
Common reagents used in the reactions involving PEG2000-DMPE include oxidizing agents such as hydrogen peroxide and substitution reagents like alkyl halides. The reactions are typically carried out in organic solvents at controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the polyethylene glycol component can lead to the formation of aldehydes or carboxylic acids, while substitution reactions can result in the formation of various substituted phosphoethanolamine derivatives .
Scientific Research Applications
PEG2000-DMPE has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of liposomes and other nanocarriers for drug delivery.
Biology: Employed in gene transfection studies to improve the delivery and stability of genetic material.
Medicine: Utilized in the formulation of vaccines and targeted drug delivery systems to enhance the bioavailability and therapeutic efficacy of drugs.
Industry: Applied in the production of cosmetics and personal care products to improve the stability and performance of formulations
Mechanism of Action
PEG2000-DMPE exerts its effects by forming stable liposomes that encapsulate drugs or genetic material. The polyethylene glycol component provides a hydrophilic surface that prevents the recognition and clearance of the liposomes by the reticuloendothelial system, thereby prolonging their circulation time in the bloodstream. The phosphoethanolamine component interacts with cell membranes, facilitating the delivery of the encapsulated material to target cells .
Comparison with Similar Compounds
Similar Compounds
- Polyethylene glycol 2000-distearoyl-sn-glycero-3-phosphoethanolamine (PEG2000-DSPE)
- Polyethylene glycol 2000-dipalmitoyl-sn-glycero-3-phosphoethanolamine (PEG2000-DPPE)
Uniqueness
PEG2000-DMPE is unique due to its specific fatty acid composition (dimyristoyl) which provides distinct physical and chemical properties compared to other similar compounds. For instance, PEG2000-DSPE and PEG2000-DPPE have different fatty acid chains (distearoyl and dipalmitoyl, respectively), which can affect the stability and behavior of the liposomes formed .
Properties
Molecular Formula |
C37H72NO11P |
---|---|
Molecular Weight |
737.9 g/mol |
IUPAC Name |
[(2R)-3-[hydroxy-[2-(2-methoxyethoxycarbonylamino)ethoxy]phosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C37H72NO11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-35(39)46-32-34(33-48-50(42,43)47-29-28-38-37(41)45-31-30-44-3)49-36(40)27-25-23-21-19-17-15-13-11-9-7-5-2/h34H,4-33H2,1-3H3,(H,38,41)(H,42,43)/t34-/m1/s1 |
InChI Key |
SQPXBATXPJRFFE-UUWRZZSWSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)OCCOC)OC(=O)CCCCCCCCCCCCC |
Origin of Product |
United States |
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